2-(Boc-アミノ)エタンチオール

概要

説明

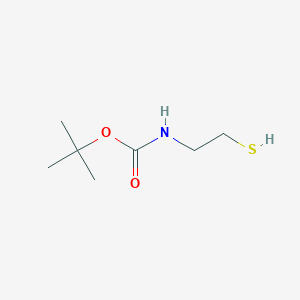

2-(Boc-amino)ethanethiol: , also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a compound with the molecular formula C7H15NO2S. It is a cross-linking reagent utilized in various organic syntheses. The compound is characterized by the presence of a thiol group and a Boc-protected amine group, making it a versatile intermediate in chemical reactions .

科学的研究の応用

2-(Boc-amino)ethanethiol has a wide range of applications in scientific research:

作用機序

2-(Boc-アミノ)エタンチオールの作用機序には、チオール-エンクリックケミストリー反応によってアミン官能基を導入する能力が含まれています。 チオール基は、アルケンまたはアルキンと反応して安定なチオエーテル結合を形成し、Boc 保護されたアミン基は酸性条件下で脱保護されて遊離アミンを明らかにします . この二重の機能性により、表面や分子の精密な修飾が可能になります。

生化学分析

Biochemical Properties

2-(Boc-amino)ethanethiol plays a significant role in biochemical reactions. It is a bifunctional cross-linker that can be used in the synthesis of bifunctional azobenzene glycoconjugates .

Cellular Effects

The effects of 2-(Boc-amino)ethanethiol on various types of cells and cellular processes are primarily related to its role in the surface functionalization of cross-linked polymer films

Molecular Mechanism

The molecular mechanism of action of 2-(Boc-amino)ethanethiol involves its role as a bifunctional cross-linker. It participates in the thiol-ene reaction to achieve amine functionalization of polyglobalide (PGI) . This involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

準備方法

合成経路と反応条件: 2-(Boc-アミノ)エタンチオールは、tert-ブチルカルバメートと 2-ブロモエタンチオールを塩基性条件下で反応させることで合成できます。 この反応は通常、ナトリウムヒドリドまたは炭酸カリウムなどの塩基を使用し、求核置換反応を促進します .

工業生産方法: 2-(Boc-アミノ)エタンチオールの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、自動反応器を使用し、反応条件を厳密に制御することで、高収率と高純度を確保します。 この化合物は、その後、蒸留または再結晶によって精製されます .

化学反応の分析

反応の種類:

酸化: 2-(Boc-アミノ)エタンチオールは、酸化反応を起こしてジスルフィドを形成することができます。

還元: この化合物は、対応するチオールに還元することができます。

置換: 2-(Boc-アミノ)エタンチオールのチオール基は、ハロアルカンまたはアシルクロリドとの置換反応に関与し、チオエーテルまたはチオエステルを形成することができます.

一般的な試薬と条件:

酸化: 過酸化水素、ヨウ素、その他の酸化剤。

還元: ジチオスレイトール、トリス(2-カルボキシエチル)ホスフィン。

置換: ハロアルカン、アシルクロリド。

主な生成物:

酸化: ジスルフィド。

還元: 対応するチオール。

置換: チオエーテル、チオエステル。

4. 科学研究への応用

2-(Boc-アミノ)エタンチオールは、科学研究において幅広い用途を持っています:

類似化合物との比較

類似化合物:

- tert-ブチル N-(2-メルカプトエチル)カルバメート

- tert-ブチル N-(2-スルファニルエチル)カルバメート

- カルバミン酸、N-(2-メルカプトエチル)-、1,1-ジメチルエチルエステル

比較: 2-(Boc-アミノ)エタンチオールは、チオール基と Boc 保護されたアミン基を組み合わせているため、ユニークです。この二重の機能性により、有機合成と生体複合体の両方において汎用性の高い用途が可能になります。 類似の化合物は、チオール基またはアミン基のいずれか一方を持っている場合がありますが、両方を持っているわけではないため、用途が限定されます .

生物活性

2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a chemical compound with the molecular formula C₇H₁₅NO₂S. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group linked to an ethanethiol moiety. This compound is notable for its applications in organic synthesis, particularly as a bifunctional cross-linker in bioconjugation and drug delivery systems.

Structure and Properties

The structure of 2-(Boc-amino)ethanethiol includes:

- Amino Group : Provides potential for hydrogen bonding and coordination with metal ions.

- Thiol Group : Known for its antioxidant properties and ability to form disulfide bonds.

- Boc Protecting Group : Offers stability during synthesis and allows selective deprotection.

Biological Activity Overview

While specific biological activities of 2-(Boc-amino)ethanethiol have not been extensively documented, its structural components suggest several potential biological interactions:

- Antioxidant Properties : Thiols are recognized for their ability to neutralize free radicals, which could imply that 2-(Boc-amino)ethanethiol may exhibit similar antioxidant behavior, contributing to cellular protection.

- Drug Delivery Systems : The compound can be utilized in drug delivery applications by attaching targeting groups or functionalities to drug carriers, facilitating specific delivery and controlled release of therapeutic agents.

- Bioconjugation Applications : The combination of amine and thiol groups allows for effective linking of biomolecules, such as proteins and peptides, which is crucial in biosensing and targeted therapies.

The mechanisms by which 2-(Boc-amino)ethanethiol exerts its effects are primarily based on:

- Disulfide Bond Formation : The thiol group can participate in forming covalent bonds with other thiol-containing molecules, enhancing the stability and functionality of biomolecular constructs.

- Hydrogen Bonding : The amine group can engage in hydrogen bonding interactions, potentially influencing the structure and function of biomolecules it interacts with.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(Boc-amino)ethanethiol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminoethanethiol | Contains an amino group and thiol | Lacks protective Boc group; more reactive |

| N-acetylcysteine | Contains a thiol and an acetyl group | Acetylation alters reactivity compared to Boc |

| 3-Mercapto-1-propanamine | Contains a thiol and primary amine | Longer carbon chain; different sterics |

| Cysteamine | Contains a thiol and primary amine | Naturally occurring; no protective group |

Case Studies

- Cross-Linking Applications : Research has demonstrated that 2-(Boc-amino)ethanethiol serves as an effective bifunctional linker in peptide synthesis. Its ability to form stable disulfide bonds enhances the structural integrity of peptide chains during synthesis processes .

- Drug Delivery Systems : In studies involving targeted drug delivery, 2-(Boc-amino)ethanethiol was utilized to modify drug carriers, allowing for enhanced specificity in targeting cancer cells. This application highlights its potential in improving therapeutic efficacy through controlled release mechanisms .

- Bioconjugation Techniques : The compound has been employed in bioconjugation strategies where it facilitated the attachment of therapeutic agents to antibodies. This method has shown promise in enhancing the selectivity and potency of therapeutic interventions .

特性

IUPAC Name |

tert-butyl N-(2-sulfanylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJJCZSHYJNRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986668 | |

| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67385-09-5 | |

| Record name | N-(tert-Butoxycarbonyl)-2-aminoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067385095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)ethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 2-(Boc-amino)ethanethiol in material science?

A1: 2-(Boc-amino)ethanethiol is frequently employed in material science for its ability to introduce protected amine functionalities. For instance, it can be used to modify polymers via thiol-ene click chemistry. [, , ] This approach allows researchers to create functional films [] and cationic polymers containing amino groups. [] Specifically, 2-(Boc-amino)ethanethiol can be grafted onto poly(globalide) surfaces, followed by deprotection to achieve surface amine functionalization. [] This technique provides a pathway for further conjugation, demonstrated by the reaction of surface amino groups with fluorescein isothiocyanate (FITC). []

Q2: How does 2-(Boc-amino)ethanethiol contribute to the synthesis of nanomaterials?

A2: 2-(Boc-amino)ethanethiol plays a role in synthesizing block copolymers (BCPs) used in nanolithography. [] By modifying polystyrene-block-poly(1,2-butadiene) (PS-b-PB) with 2-(Boc-amino)ethanethiol, researchers can create cylinder-forming A-block-(B-random-C) BCPs. [] This modification impacts the Flory-Huggins parameters (χ) of the BCPs while maintaining equal surface energy between the blocks, crucial for forming perpendicular nanodomains via thermal annealing. []

Q3: Can 2-(Boc-amino)ethanethiol be utilized in the development of drug delivery systems?

A3: Yes, 2-(Boc-amino)ethanethiol has shown promise in constructing pH-sensitive polymers for drug delivery applications. [] Researchers have utilized 2-(Boc-amino)ethanethiol in a click reaction with poly (γ-allyl-ʟ-glutamate) to create a rapid pH-responsive polymer (PAMT). [] This zwitterionic, biodegradable polymer can shield positively charged nanoparticles at physiological pH and undergoes rapid charge conversion in acidic environments, making it potentially suitable for targeted drug delivery to tumors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。